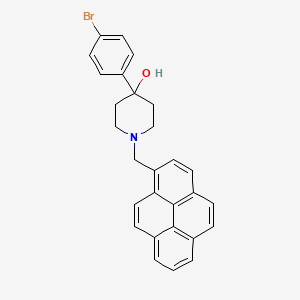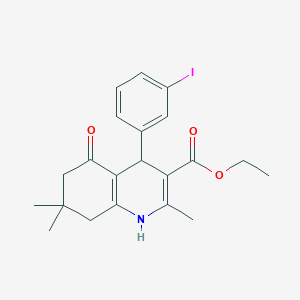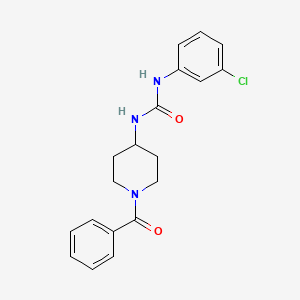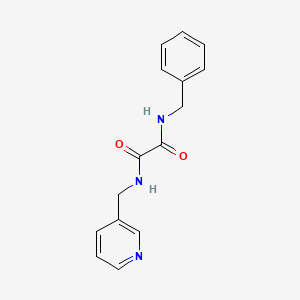
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPP and has a molecular formula of C27H23BrN2O. BPP is a unique compound that exhibits interesting properties, making it an attractive candidate for research in various fields.
Mécanisme D'action
The mechanism of action of BPP is not fully understood, but it is believed to interact with specific biological targets in cells, leading to various physiological effects. BPP has been shown to bind to DNA and RNA, leading to changes in gene expression. BPP has also been shown to interact with proteins, leading to changes in their function and activity.
Biochemical and Physiological Effects:
BPP has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. BPP has been shown to scavenge free radicals and protect cells from oxidative stress. BPP has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer cells, BPP has been shown to induce cell death and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
BPP has several advantages for use in lab experiments, including its fluorescent properties, which make it an excellent tool for imaging and tracking biological processes in living cells. BPP is also stable and easy to synthesize, making it an attractive candidate for research. However, BPP has some limitations, including its limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on BPP. One potential area of research is the development of new drugs based on BPP for the treatment of various diseases. Another potential area of research is the use of BPP as a tool for imaging and tracking biological processes in living cells. Additionally, the synthesis of new derivatives of BPP with improved properties and functionalities is a promising area of research.
Méthodes De Synthèse
The synthesis of BPP involves the reaction of 4-bromoacetophenone with pyrene-1-carboxaldehyde in the presence of piperidine and sodium borohydride. The reaction leads to the formation of BPP, which is purified using column chromatography.
Applications De Recherche Scientifique
BPP has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biomedical research. In materials science, BPP has been used as a building block for the preparation of various functional materials, including fluorescent sensors and organic light-emitting diodes. In drug discovery, BPP has been studied for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In biomedical research, BPP has been used as a fluorescent probe for imaging and tracking biological processes in living cells.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrNO/c29-24-11-9-23(10-12-24)28(31)14-16-30(17-15-28)18-22-7-6-21-5-4-19-2-1-3-20-8-13-25(22)27(21)26(19)20/h1-13,31H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAWZGSSXCMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)